N-(2,5-dichlorophenyl)-3,4-dimethoxybenzamide
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Overview
Description
N-(2,5-dichlorophenyl)-3,4-dimethoxybenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of two chlorine atoms on the phenyl ring and two methoxy groups on the benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dichlorophenyl)-3,4-dimethoxybenzamide typically involves the reaction of 2,5-dichloroaniline with 3,4-dimethoxybenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane or chloroform at room temperature or under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dichlorophenyl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted benzamides with different functional groups.
Scientific Research Applications
N-(2,5-dichlorophenyl)-3,4-dimethoxybenzamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of N-(2,5-dichlorophenyl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2,5-dichlorophenyl)-4-methoxybenzamide: Similar structure but with one less methoxy group.
N-(2,5-dichlorophenyl)-3,4-dihydroxybenzamide: Similar structure but with hydroxyl groups instead of methoxy groups.
Uniqueness
N-(2,5-dichlorophenyl)-3,4-dimethoxybenzamide is unique due to the presence of both chlorine atoms and methoxy groups, which confer distinct chemical and biological properties. The combination of these functional groups can influence the compound’s reactivity, solubility, and potential biological activities, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C15H13Cl2NO3 |
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Molecular Weight |
326.2 g/mol |
IUPAC Name |
N-(2,5-dichlorophenyl)-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C15H13Cl2NO3/c1-20-13-6-3-9(7-14(13)21-2)15(19)18-12-8-10(16)4-5-11(12)17/h3-8H,1-2H3,(H,18,19) |
InChI Key |
NBLLRMYRDPEQDX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)Cl)Cl)OC |
Origin of Product |
United States |
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